molecular formula C5H3BrN2O2 B1630056 4-Bromopyrimidine-2-carboxylic acid CAS No. 259810-39-4

4-Bromopyrimidine-2-carboxylic acid

Cat. No.: B1630056
CAS No.: 259810-39-4
M. Wt: 202.99 g/mol
InChI Key: KXQNTSNKQKTYPJ-UHFFFAOYSA-N
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Description

4-Bromopyrimidine-2-carboxylic acid is a useful synthetic intermediate . It is also used as an intermediate for agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrNO2 . The InChI Key is RPHHYRNGCJYQSP-UHFFFAOYSA-M . The SMILES string is [O-]C(=O)C1=CC(Br)=CC=N1 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

Synthesis of Pharmacologically Active Molecules

4-Bromopyrimidine-2-carboxylic acid has been utilized in the synthesis of various pharmacologically active molecules. A notable application is its role in the facile synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, specifically in the production of potent CK2 inhibitors like CX-5011 (Regan et al., 2012).

Development of Novel Derivatives

The compound has been used in the development of new thiazolo[4,5-d] pyrimidine derivatives, an advancement that stems from the reaction of 4-Amino-5-bromo-2-substituted-aminopyrimidines with various isothiocyanates (Bakavoli et al., 2006).

Inhibitors of Viral Polymerases

It has been instrumental in the creation of 5,6-Dihydroxypyrimidine-4-carboxylic acids, which are potent inhibitors of hepatitis C virus (HCV) NS5B polymerase. These inhibitors function by binding at the active site of the enzyme (Stansfield et al., 2004).

Advancements in Organic Chemistry

This compound also finds application in organic chemistry, demonstrated by its role in microwave-assisted palladium-catalyzed C-C coupling and nucleophilic aromatic substitution reactions (Verbitskiy et al., 2013).

Photophysical Studies

In photophysical studies, this compound (bpmc) was used as a bridging ligand in the construction of bimetallic complexes, which facilitated the study of energy transfer and near-infrared (NIR) emission in these complexes (Chen et al., 2014).

Cancer Research

Significantly, it has been implicated in the synthesis of antitumor agents, particularly in the development of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors. These compounds have shown potential in inhibiting purine biosynthesis with selectivity for high-affinity folate receptors and proton-coupled folate transporter over the reduced folate carrier for cellular entry (Wang et al., 2010).

Mechanism of Action

While the specific mechanism of action for 4-Bromopyrimidine-2-carboxylic acid is not available, pyrimidine derivatives have been studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromopyrimidine-2-carboxylic acid are not available, the ongoing research into pyrimidine derivatives for their anticancer activity suggests that this compound may have potential applications in the development of new anticancer drugs .

Properties

IUPAC Name

4-bromopyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-3-1-2-7-4(8-3)5(9)10/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQNTSNKQKTYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627680
Record name 4-Bromopyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259810-39-4
Record name 4-Bromopyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromopyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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